4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-6-11(2)16-13(15-10)17-7-12(8-17)9-18-5-3-4-14-18/h3-6,12H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKYASNDWWELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN3C=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 4,6-Dimethyl-2-[3-(Pyrazol-1-ylmethyl)Azetidin-1-yl]Pyrimidine
The synthesis of this compound revolves around two primary components: (1) the pyrimidine backbone and (2) the azetidine-pyrazole substituent. Two dominant approaches have been identified:
Stepwise Assembly via Nucleophilic Substitution
This method involves preparing the pyrimidine and azetidine intermediates separately before coupling them.
Synthesis of 2-Chloro-4,6-dimethylpyrimidine
The pyrimidine core is synthesized by chlorinating 4,6-dimethylpyrimidin-2-ol using phosphorus oxychloride (POCl₃) under reflux. The reaction typically achieves yields of 85–90%.
Preparation of 3-(Pyrazol-1-ylmethyl)Azetidine
The azetidine intermediate is synthesized via alkylation of azetidine with 1-(chloromethyl)pyrazole. This reaction is conducted in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base, yielding 3-(pyrazol-1-ylmethyl)azetidine in ~70% yield.
Coupling of Azetidine and Pyrimidine
The final step involves nucleophilic substitution, where the azetidine’s secondary amine displaces the chlorine atom on the pyrimidine ring. This reaction is performed in dimethylformamide (DMF) at 80°C for 12–16 hours, yielding the target compound in 65–75% purity.
One-Pot Cyclization Approach
An alternative method involves constructing the azetidine ring directly onto the pyrimidine scaffold. This approach uses a [3+1] cycloaddition strategy, where a bis-electrophilic pyrimidine derivative reacts with a diamine precursor. However, this method is less common due to lower regioselectivity.
Detailed Preparation Methods
Synthesis of 2-Chloro-4,6-dimethylpyrimidine
Procedure :
- 4,6-Dimethylpyrimidin-2-ol (10.0 g, 0.072 mol) is suspended in POCl₃ (50 mL).
- The mixture is refluxed at 110°C for 4 hours.
- Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water.
- The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated to yield a white solid (8.9 g, 85%).
Characterization :
Preparation of 3-(Pyrazol-1-ylmethyl)Azetidine
Procedure :
- Azetidine (5.0 g, 0.087 mol) and 1-(chloromethyl)pyrazole (9.8 g, 0.087 mol) are dissolved in THF (100 mL).
- K₂CO₃ (12.0 g, 0.087 mol) is added, and the mixture is stirred at 25°C for 24 hours.
- The solvent is evaporated, and the residue is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield a colorless liquid (6.2 g, 70%).
Characterization :
Final Coupling Reaction
Procedure :
- 2-Chloro-4,6-dimethylpyrimidine (3.0 g, 0.019 mol) and 3-(pyrazol-1-ylmethyl)azetidine (3.4 g, 0.022 mol) are dissolved in DMF (30 mL).
- The mixture is heated to 80°C for 16 hours under nitrogen.
- After cooling, the solution is poured into water (100 mL) and extracted with ethyl acetate.
- The organic layer is dried and concentrated, and the crude product is recrystallized from ethanol to yield white crystals (4.1 g, 68%).
Characterization :
Optimization and Challenges
Reaction Condition Optimization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Substitution | 68 | 98 | High reproducibility |
| One-Pot Cyclization | 35 | 85 | Fewer steps |
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemical Profile
- Molecular Formula: C13H17N5
- Molecular Weight: 243.31 g/mol
- CAS Number: 2320859-00-3
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine, in cancer therapy. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that certain pyrimidine derivatives exhibited promising anticancer activities against various cancer cell lines, with effective inhibition of cell proliferation at low micromolar concentrations .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.5 | Tubulin inhibition |
| Compound B | MCF7 | 0.8 | Apoptosis induction |
| 4,6-Dimethyl... | A549 | 1.2 | Cell cycle arrest |
Antimicrobial Properties
Pyrimidines have also shown efficacy as antimicrobial agents. Research has indicated that derivatives of pyrimidines can exhibit antibacterial and antifungal activities against various pathogens. A study reported that certain pyrimidine compounds demonstrated significant activity against Gram-positive bacteria and fungi, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Microorganism Tested | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 0.25 | Antibacterial |
| Compound D | Candida albicans | 0.05 | Antifungal |
| 4,6-Dimethyl... | Enterococcus faecalis | 0.5 | Antibacterial |
Neurological Applications
Emerging research suggests that pyrimidine derivatives may play a role in neuropharmacology. Some studies have explored their potential as neuroprotective agents, particularly in conditions such as Alzheimer’s disease and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Inhibition of Cancer Cell Growth
In vitro studies involving this compound demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antibacterial Efficacy
A series of experiments tested the antibacterial activity of this compound against several strains of bacteria responsible for common infections. Results showed that it significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole and pyrimidine ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole functionality.
Uniqueness
4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of both azetidine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is with a molecular weight of 244.30 g/mol. The compound features a pyrimidine core substituted with both dimethyl and azetidine-pyrazole moieties, which contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth:
- Mechanism of Action : The compound exhibits inhibitory activity against key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has demonstrated significant anti-inflammatory activity. Pyrazole derivatives are known for their ability to modulate inflammatory pathways:
- Research Findings : Studies indicate that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide . This suggests a therapeutic role in conditions characterized by chronic inflammation.
Antibacterial Activity
There is emerging evidence supporting the antibacterial properties of pyrazole derivatives. The compound has been tested against various bacterial strains:
- Case Study : A study reported that certain pyrazole-based compounds exhibited potent activity against antibiotic-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile:
| Substituent | Effect on Activity |
|---|---|
| Dimethyl group | Enhances lipophilicity and binding affinity to target enzymes |
| Pyrazole moiety | Critical for antitumor and anti-inflammatory activities |
| Azetidine ring | Contributes to overall stability and bioavailability |
Q & A
Q. What are the established synthetic routes for 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves condensation reactions between pyrimidine precursors and azetidine derivatives. For example:
- Step 1 : React 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol under reflux to form a hydrazine intermediate .
- Step 2 : Introduce the pyrazole-azetidine moiety via nucleophilic substitution or coupling reactions (e.g., using 3-(pyrazol-1-ylmethyl)azetidine) under acidic conditions (e.g., AcOH/NaOAc) .
- Key Intermediates : Hydrazine-linked pyrimidine (e.g., 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione) and azetidine derivatives .
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine formation | Ethanol, reflux | 65–75 | |
| Azetidine coupling | AcOH/NaOAc, 80°C | 50–60 |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C=N stretches at 1600–1650 cm) .
- Crystallography : X-ray diffraction (single-crystal) resolves 3D conformation. For example, similar pyrimidine derivatives show planar pyrimidine rings with dihedral angles <10° between fused heterocycles .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What are the common functionalization strategies for modifying the pyrimidine core to enhance solubility?
- Methodological Answer :
- Hydroxylation : Introduce –OH groups via oxidation (e.g., HO/AcOH) at the 5-position of the pyrimidine ring .
- Sulfonation : React with SO/DMF to add sulfonic acid groups, improving aqueous solubility .
- Aminoalkylation : Attach polar side chains (e.g., –CHNH) via Mannich reactions .
Advanced Research Questions
Q. How can computational methods be integrated into the experimental design to optimize reaction conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for key steps (e.g., azetidine coupling) .
- Reaction Path Search : Tools like GRRM or AFIR predict viable pathways, reducing trial-and-error in solvent selection (e.g., ethanol vs. DMF) .
- Machine Learning : Train models on existing heterocyclic reaction data to predict optimal temperatures/catalysts (e.g., Pd/C vs. CuI) .
Q. What strategies are effective in resolving contradictions between predicted and observed biological activities?
- Methodological Answer :
- Docking Studies : Re-evaluate binding poses using AutoDock Vina if in vitro assays contradict computational predictions (e.g., mismatched IC values) .
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity assays .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR to rule out false positives .
Q. How to design a kinetic study to elucidate the reaction mechanisms involved in the synthesis?
- Methodological Answer :
- Variable-Time NMR : Monitor intermediate formation (e.g., hydrazine derivatives) at 15-minute intervals .
- Arrhenius Analysis : Measure rate constants at 60°C, 80°C, and 100°C to calculate activation energy () .
- Isotope Labeling : Use N-labeled azetidine to track incorporation via MS/MS .
Q. What multi-technique approaches are critical for validating the 3D conformation in solution versus solid state?
- Methodological Answer :
- Solid State : X-ray crystallography confirms planar pyrimidine-azetidine alignment .
- Solution State : NOESY NMR detects through-space interactions (e.g., pyrazole-CH to pyrimidine-H correlations) .
- MD Simulations : Compare AMBER-predicted conformers with experimental data to assess flexibility .
Notes on Data Contradictions and Validation
- Spectral Mismatches : If IR/NMR data deviate from literature, re-synthesize intermediates and cross-check purity via HPLC (C18 column, MeOH/HO gradient) .
- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
